[4-(Trifluoromethyl)phenyl]phosphane
Description
Significance of Tertiary Phosphine (B1218219) Ligands in Modern Organic and Organometallic Chemistry
Tertiary phosphines (PR₃) are a cornerstone class of ligands in organometallic chemistry and homogeneous catalysis. numberanalytics.com Their importance stems from their unique ability to form stable complexes with a wide variety of transition metals in various oxidation states. numberanalytics.comdalalinstitute.com These ligands, which feature a phosphorus atom bonded to three organic groups, act as neutral, two-electron donors (L-type ligands) by donating the lone pair of electrons on the phosphorus atom to an empty orbital on the metal center. numberanalytics.comdalalinstitute.comyoutube.com
A key feature of tertiary phosphines is the exceptional tunability of their electronic and steric properties. dalalinstitute.comumb.edulibretexts.org By simply changing the organic substituents (R groups), chemists can precisely modulate the ligand's characteristics to optimize a catalyst's performance for a specific chemical transformation. numberanalytics.comdalalinstitute.com These properties are often quantified by two key parameters:
Tolman Electronic Parameter (TEP): This parameter measures the electron-donating or -withdrawing ability of the phosphine ligand. It is determined experimentally by measuring the CO stretching frequencies in nickel-carbonyl complexes containing the phosphine ligand. psu.edulibretexts.org Stronger σ-donating phosphines increase the electron density on the metal, leading to more significant back-bonding into the CO ligand's π* orbitals and a lower ν(CO) stretching frequency. libretexts.org
Tolman Cone Angle: This parameter provides a measure of the steric bulk of the phosphine ligand. dalalinstitute.com It is defined as the solid angle at the metal center that is occupied by the ligand. manchester.ac.uk The size of the phosphine can dictate how many ligands can coordinate to a metal center and can influence the rates and selectivity of catalytic reactions. umb.edumanchester.ac.uk
The ability to independently adjust these steric and electronic factors allows for the rational design of catalysts. libretexts.orgmanchester.ac.uk This has made tertiary phosphines indispensable for a vast range of catalytic processes, including cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, as well as in hydrogenation and hydroformylation. numberanalytics.comsigmaaldrich.com In these reactions, the phosphine ligand stabilizes the active metal catalyst, influences its reactivity, and can impart selectivity to the desired product. numberanalytics.comlibretexts.org
The Strategic Role of Fluorine Substitution in Contemporary Ligand Design
The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF₃) group, into phosphine ligands is a powerful strategy in modern ligand design. nih.govman.ac.uk Fluorine is the most electronegative element, and its incorporation into a ligand's structure imparts profound electronic effects. nih.govchemenu.com
The primary consequence of adding a strongly electron-withdrawing group like -CF₃ to the aryl rings of a phosphine is a significant alteration of the ligand's electronic properties. nih.gov Specifically:
Reduced σ-Donation: The electron-withdrawing nature of fluorine pulls electron density away from the phosphorus atom. This makes the phosphorus lone pair less available for donation to the metal center, thus weakening the ligand's σ-donor character compared to its non-fluorinated analogues. dalalinstitute.com
Enhanced π-Acceptance: The electron-withdrawing groups lower the energy of the P-C σ* antibonding orbitals. umb.edu This makes these orbitals better able to accept electron density back from filled d-orbitals on the metal center (π-backbonding). dalalinstitute.comumb.edunih.gov This increased π-acidity is a defining characteristic of fluorinated phosphines. umb.edu
These modified electronic properties lead to several practical advantages in catalysis and materials science:
Increased Stability: The enhanced π-acceptor nature of fluorinated phosphines can help stabilize electron-rich, low-valent metal centers, which are common in catalytic cycles. nih.gov Ligands with fluoroalkyl groups are also often more stable towards oxidation and decomposition. man.ac.uk
Modulated Reactivity: In catalytic reactions, the use of electron-withdrawing phosphines can prevent catalyst inhibition at high ligand concentrations and can accelerate key steps like reductive elimination. psu.edu
Modified Solubility: The presence of fluorine can alter the solubility profile of the resulting metal complex, for instance, increasing solubility in highly fluorinated solvents or supercritical carbon dioxide.
Therefore, the strategic use of fluorine allows for the fine-tuning of a ligand's properties beyond what is possible with simple alkyl or aryl groups, opening new avenues for catalyst development and material design. man.ac.uk
Overview of [4-(Trifluoromethyl)phenyl]phosphane as a Prominent Research Target
This compound, and more commonly its tertiary phosphine derivative Tris[4-(trifluoromethyl)phenyl]phosphine, exemplifies the principles of fluorinated ligand design. This compound features a phosphine where the phenyl rings are substituted at the para-position with a trifluoromethyl group (-CF₃). This specific substitution pattern makes it a prominent tool in chemical research.
The key feature of this ligand is the powerful electron-withdrawing influence of the -CF₃ group, which significantly modulates the electronic character of the phosphorus center. nih.gov This makes Tris[4-(trifluoromethyl)phenyl]phosphine an electron-poor ligand, a property that has been exploited in a variety of catalytic systems. elsevierpure.com For example, it is used as a ligand in numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings, where it helps to stabilize the catalyst and influence reaction outcomes. sigmaaldrich.comguidechem.com
Research has demonstrated its utility in ruthenium-catalyzed dehydrogenative borylation and nickel-catalyzed cross-trimerization reactions, showcasing its versatility across different transition metals and reaction types. researchgate.net The unique electronic properties conferred by the trifluoromethyl groups make this phosphine and its derivatives valuable subjects of study for understanding ligand effects in catalysis and for developing novel, highly efficient chemical transformations. acs.orgnih.gov
Below are the key properties of the related tertiary phosphine, Tris[4-(trifluoromethyl)phenyl]phosphine:
Physicochemical Properties of Tris[4-(trifluoromethyl)phenyl]phosphine
| Property | Value |
| Chemical Formula | C₂₁H₁₂F₉P |
| Molar Mass | 466.28 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 70-75 °C chembk.comlookchem.com |
| Boiling Point | 382.8 °C at 760 mmHg chembk.comlookchem.com |
| Water Solubility | Insoluble chembk.comlookchem.com |
| Synonyms | Tris(p-trifluoromethylphenyl)phosphine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3P/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUVKELVRNJFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402634 | |
| Record name | [4-(trifluoromethyl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473808-83-2 | |
| Record name | [4-(trifluoromethyl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry of 4 Trifluoromethyl Phenyl Phosphane Ligands
Electronic and Steric Properties of [4-(Trifluoromethyl)phenyl]phosphane
The properties of a phosphine (B1218219) ligand, specifically its ability to donate electrons to and sterically shield a metal center, are paramount in determining the stability and reactivity of its coordination complexes. For tristhis compound, these characteristics are heavily influenced by the trifluoromethyl group.
Inductive and Resonance Effects of the Trifluoromethyl Group on Phosphorus Electronic Character
The electronic nature of the phosphorus atom in tristhis compound is significantly modulated by the trifluoromethyl (-CF3) groups attached to the para position of the phenyl rings. The -CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I), owing to the high electronegativity of the fluorine atoms. This effect pulls electron density away from the phenyl ring and, consequently, from the phosphorus atom.
This withdrawal of electron density has two main consequences for the ligand's coordination properties:
Reduced σ-Donation: The decreased electron density on the phosphorus atom makes its lone pair less available for donation to a metal center. This reduction in basicity means that tristhis compound is a weaker σ-donor compared to electron-rich alkylphosphines or even triphenylphosphine (B44618).
Enhanced π-Acceptance: The electron-withdrawing nature of the -CF3 groups lowers the energy of the phosphorus-carbon (P-C) σ* antibonding orbitals. tcichemicals.com This makes the ligand a more effective π-acceptor, capable of stabilizing electron-rich, low-valent metal centers by accepting back-donation from the metal's d-orbitals into these σ* orbitals. tcichemicals.com
Steric Parameters: Quantitative Assessment of Cone Angles and Ligand Bulkiness
The steric bulk of a phosphine ligand is quantitatively described by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. researchgate.net For tristhis compound, the steric footprint is substantial, influencing the number of ligands that can coordinate to a metal and the geometry of the resulting complex.
In a crystallographic study of a palladium complex, the effective cone angle for the tristhis compound ligand was calculated to be between 159° and 161°. This value places it in the category of bulky phosphine ligands, comparable to other sterically demanding phosphines.
| Phosphine Ligand | Tolman Cone Angle (θ) |
|---|---|
| Tristhis compound | 159-161° |
| Triphenylphosphine (PPh₃) | 145° |
| Tricyclohexylphosphine (PCy₃) | 170° |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182° |
This table presents the cone angle for tristhis compound in comparison to other commonly used phosphine ligands, illustrating its significant steric presence.
Complexation with Transition Metals
The unique combination of electronic and steric properties makes tristhis compound a versatile ligand for a range of transition metals, leading to complexes with notable structural features and stability.
Palladium Complexes: Structural Investigations and Stability
The coordination chemistry of tristhis compound with palladium is well-documented, particularly in the context of catalysis. guidechem.comresearchgate.net A notable example is the complex trans-Dichloridobis{tristhis compound-κP}palladium(II). The synthesis of this complex involves the reaction of tristhis compound with a solution of [Pd(COD)Cl₂] (where COD is 1,5-cyclooctadiene).
Structural analysis via X-ray crystallography reveals significant details about its solid-state structure. The palladium(II) center adopts a square planar geometry with the two bulky phosphane ligands occupying trans positions to minimize steric repulsion. This trans arrangement is common for square planar complexes with large ancillary ligands. rsc.orgnih.gov
| Parameter | Value / Description |
|---|---|
| Complex | trans-[PdCl₂({P(C₆H₄-4-CF₃)₃}₂)] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination Geometry | Distorted Square Planar |
| Ligand Orientation | Trans |
| Cl-Pd-P Bond Angles | 86.15° - 93.85° |
| ³¹P NMR (CDCl₃) | δ 23.11 ppm (singlet) |
This table summarizes key structural and spectroscopic data for the trans-palladium(II) complex of tristhis compound.
The stability of palladium(IV) complexes has been shown to decrease with less electron-donating phosphines, following the order PMe₂Ph > PMePh₂ > PPh₃. nih.gov Given the electron-withdrawing nature of tristhis compound, its palladium(IV) complexes would be expected to be less stable.
Platinum, Rhodium, Iridium, and Gold Complexes
This phosphane ligand also forms stable complexes with other Group 9 and 10 metals.
Platinum Complexes: Platinum, like palladium, forms square-planar Pt(II) and octahedral Pt(IV) complexes. acs.orgresearchgate.net While specific crystal structures of platinum with tristhis compound are not detailed in the surveyed literature, its coordination is expected to be similar to palladium, forming complexes like [PtCl₂(PR₃)₂]. The use of phosphine ligands in platinum complexes is extensive, often to enhance properties for applications such as OLEDs or as anticancer agents. mdpi.comsigmaaldrich.com The formation of both three- and four-coordinate platinum(0) phosphine complexes is known, such as Pt(PPh₃)₃ and Pt(PPh₃)₄. mdpi.commolbase.com
Rhodium Complexes: A rhodium(I) complex incorporating two tristhis compound ligands has been identified: Bis(2,2-dimethylpropanoato)(4-methylphenyl)bis[tris[4-(trifluoromethyl)phenyl]phosphine]rhodium. researchgate.net This demonstrates the ligand's ability to coordinate to Rh(I) centers, which are common catalysts. The addition of phosphines to rhodium catalysts is known to significantly influence selectivity in reactions like hydrocarbonylation. mdpi.com
Iridium Complexes: Iridium complexes are of great interest for their applications as phosphorescent emitters and in catalysis. nih.govacs.orgmdpi.comnih.gov While many studied iridium complexes feature nitrogen-based ligands, phosphine ligands are also crucial. acs.org Tris-cyclometalated iridium(III) complexes have been synthesized using ligands containing the 4-trifluoromethylphenyl moiety, such as 1-(4-trifluoromethylphenyl)pyrazolyl and 1-(4-(trifluoromethyl)phenyl)isoquinoline, resulting in highly efficient red-phosphorescent materials. nih.govresearchgate.net These examples highlight the favorable electronic properties imparted by the trifluoromethylphenyl group in tuning the photophysical characteristics of iridium centers.
Gold Complexes: Gold(I) readily forms linear, two-coordinate complexes with phosphine ligands. A known example is chloro[tris(4-trifluoromethylphenyl)phosphine]gold(I). researchgate.net This type of complex, [AuCl(PR₃)], is a common structural motif. Gold(I) can also form higher-coordinate complexes; for instance, with the related ligand tri(4-fluorophenyl)phosphine, a four-coordinate [AuCl(TFFPP)₃] complex has been synthesized. researchgate.net The chemistry of gold(III) with the isomeric ligand [2,4,6-tris(trifluoromethyl)phenyl]phosphine (Fmes) has also been explored, yielding square-planar complexes like NR₄[trans-Au(Fmes)₂X₂].
Coordination Modes: Monodentate and Polydentate
The coordination behavior of a ligand describes how it binds to one or more metal centers.
Monodentate Coordination: Tristhis compound is inherently a monodentate ligand, binding to a single metal center through the lone pair of its phosphorus atom (a κ¹-P coordination mode). This is the most common binding mode and is observed in the palladium, gold, and rhodium complexes discussed previously. researchgate.net
Polydentate and Bridging Coordination: While the single molecule is monodentate, multiple phosphine units can be incorporated into a larger molecular framework to create polydentate ligands. Tripodal phosphine ligands, for example, can form trinuclear palladium complexes where three PdCl₂ units are "sandwiched" between two tripodal ligands, with the phosphine groups coordinating in a trans fashion to the palladium centers. rsc.org In such structures, the phosphine acts as a component of a larger ligand that can bridge multiple metal centers. rsc.org Similarly, diphosphine ligands can chelate to a single metal center or bridge two different metals, depending on the length and flexibility of the linker between the phosphorus atoms. Although not strictly a polydentate ligand itself, tristhis compound can participate in forming more complex multinuclear structures.
Ligand Design Principles in Metal Coordination
The design and synthesis of phosphine ligands are pivotal in coordination chemistry, as their steric and electronic properties directly dictate the behavior of the resulting metal complexes. nih.govrsc.orgresearchgate.net The introduction of fluorine-containing substituents, such as the trifluoromethyl group in this compound, offers a powerful tool for modulating these properties. man.ac.uk
Tuning Electronic Properties through Selective Fluorine Placement
The placement of electron-withdrawing groups like fluorine or trifluoromethyl on the aryl rings of a phosphine ligand significantly alters its electronic character. ilpi.com Specifically, the strong inductive effect of the trifluoromethyl group in the para-position of the phenyl ring in this compound derivatives decreases the electron-donating ability (σ-donation) of the phosphorus atom. researchgate.net This modification makes the phosphine a weaker σ-donor compared to its non-fluorinated analogues like triphenylphosphine. ilpi.comnih.gov
This tuning of electronic properties can be systematically studied and quantified. One common method involves the synthesis of phosphine selenides and the measurement of the one-bond phosphorus-selenium NMR coupling constant (¹JP-Se). A larger ¹JP-Se value corresponds to a greater s-character in the P-Se bond, which in turn indicates a weaker σ-donor capability of the phosphine. For instance, the ¹JP-Se value for the selenide (B1212193) of (p-(CF₃)C₆H₄)PᵗBu₂ is 720 Hz, which is higher than that of PhPᵗBu₂ (708 Hz), demonstrating the electron-withdrawing effect of the para-trifluoromethyl group. nih.govacs.org This trend is consistent across various phosphine systems, where increasing the electron-withdrawing nature of the substituents leads to a decrease in the phosphine's σ-donor strength. acs.org
The introduction of fluorine-containing groups not only diminishes the ligand's σ-basicity but also enhances its π-acceptor capabilities. researchgate.netnih.gov The electron-withdrawing substituents lower the energy of the phosphorus-carbon antibonding orbitals (σ*), making them more suitable for accepting electron density from filled metal d-orbitals via back-donation. ilpi.commanchester.ac.uk Consequently, phosphines like tris[4-(trifluoromethyl)phenyl]phosphine are characterized as having reduced σ-donor and increased π-acceptor properties, influencing the electronic environment of the coordinated metal center. researchgate.netnih.gov
| Phosphine Ligand | Substituent | ¹JP-Se (Hz) | σ-Donor Strength | Reference |
|---|---|---|---|---|
| PhPtBu2 | -H | 708 | Stronger | nih.gov |
| (p-(CF3)C6H4)PtBu2 | -CF3 | 720 | Weaker | nih.gov |
Influence on Metal Center Reactivity and Electron Density
The electronic modifications imparted by the 4-(trifluoromethyl)phenyl group have a direct and predictable impact on the reactivity and electron density of the metal center to which the phosphine is coordinated. numberanalytics.com By reducing the ligand's σ-donation, the metal center becomes more electron-deficient, or more "electrophilic." Conversely, the enhanced π-acidity of the ligand can help to stabilize electron-rich, low-valent metal centers by delocalizing excess electron density from the metal onto the ligand. researchgate.netnih.gov
This modulation of the metal's electronic properties is crucial for catalysis. For example, in nickel-catalyzed cross-coupling reactions, the use of fluorine-substituted arylphosphines can enhance the oxidative resistance of the nickel center. nih.gov Cyclic voltammetry studies have shown that a nickel(I) complex bearing a phosphine with meta-CF₃ substituted aryl groups exhibits a higher oxidation potential (1.3 V) compared to a non-fluorinated analogue (1.0 V), indicating that the fluorinated ligand makes the metal center more resistant to oxidation. nih.gov
Furthermore, the stability and reactivity of intermediates in a catalytic cycle can be controlled. The electron-withdrawing nature of the trifluoromethyl group is expected to stabilize metal complexes, particularly those with electron-rich metal centers. researchgate.net This stabilization can influence the rates of key steps in catalysis, such as oxidative addition and reductive elimination. For instance, the selective aryl-CF₃ bond-forming reductive elimination from a (Xantphos)Pd(Ph)(CF₃) complex highlights how ligand properties can facilitate challenging chemical transformations. d-nb.info The design of ligands with specific electronic features, such as those provided by the this compound moiety, is therefore a fundamental strategy for developing more efficient and selective catalysts. mdpi.com
Reactivity and Stability of Coordinated this compound
The reactivity and stability of metal complexes containing this compound ligands are significantly influenced by the electronic properties of the trifluoromethyl group. This includes enhanced oxidative stability and unique reactivity patterns in derivatives like secondary phosphine oxides.
Oxidative Stability and Decomposition Pathways of Complexes
Phosphine ligands are known to undergo degradation, often through oxidation, which can deactivate a metal catalyst. ilpi.com However, phosphines containing fluoroalkyl or fluoroaryl groups, such as this compound, often impart enhanced thermal and oxidative stability to their metal complexes. man.ac.uk The electron-withdrawing nature of the CF₃ group reduces the electron density on the phosphorus atom, making it less susceptible to oxidation. researchgate.net This increased stability is a desirable feature in many catalytic applications where harsh conditions are employed. nih.gov
Despite this enhanced stability, decomposition pathways still exist. A general pathway for the decomposition of phosphine-stabilized metathesis catalysts involves the abstraction of the alkylidene group by a free phosphine. nih.gov In the context of ruthenium-based catalysts, this can lead to the formation of phosphonium (B103445) salts like [MePCy₃]Cl. nih.gov While specific studies on the decomposition of this compound complexes are less common, the general principles of phosphine degradation apply. The rate and mechanism of such decomposition pathways can be influenced by the solvent, the presence of Lewis donors, and the steric and electronic properties of the phosphine itself. nih.gov For instance, the use of donor solvents can accelerate catalyst decomposition. nih.gov
In the context of trifluoromethylation reactions, the stability of the M-CF₃ bond is critical. The reductive elimination of an aryl-CF₃ bond from a palladium(II) center, for example, is a key step in many cross-coupling reactions. The ligand plays a crucial role in facilitating this step, with ligands like Xantphos being shown to promote the release of trifluorotoluene from a palladium complex under mild conditions. d-nb.info
Tautomerism in Secondary Phosphine Oxide Derivatives
Secondary phosphine oxides (SPOs), such as those derived from this compound, exhibit a tautomeric equilibrium between the pentavalent phosphine oxide form (R₂P(O)H) and the trivalent phosphinous acid form (R₂P-OH). researchgate.netresearchgate.net This equilibrium is fundamental to their coordination chemistry, as the phosphinous acid tautomer can coordinate to a metal center like a traditional trivalent phosphine. researchgate.net
The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the phosphorus atom. researchgate.netmdpi.com Strongly electron-withdrawing groups, like the 4-(trifluoromethyl)phenyl group, stabilize the phosphinous acid (P(III)) tautomer. researchgate.netmdpi.com This is because the electron-withdrawing substituent decreases the basicity of the oxygen atom in the P=O bond, making protonation on the oxygen (to form the phosphinous acid) more favorable. Conversely, electron-donating groups favor the more stable phosphine oxide (P(V)) form. researchgate.net
The solvent also plays a crucial role in shifting the equilibrium. More polar, donating solvents can stabilize the phosphinous acid tautomer through hydrogen bonding. researchgate.net The ability to tune this tautomeric equilibrium is vital, as it allows SPOs to act as "pre-ligands" that are air-stable in their pentavalent form but become active trivalent ligands upon coordination to a metal. researchgate.netmdpi.com However, steric factors can also have a surprising influence. For example, while the strongly electron-withdrawing 2,4-bis(trifluoromethyl)phenyl group would be expected to favor the phosphinous acid, its steric bulk actually shifts the equilibrium toward the oxide tautomer. researchgate.net The trifluoromethyl group in the ortho-position of a phenylphosphine (B1580520) oxide has been noted to lower the Lewis basicity of the P=O function, potentially hindering complex formation. acs.org
| Substituent Nature on Phosphorus | Favored Tautomer | Reasoning | Reference |
|---|---|---|---|
| Strongly Electron-Withdrawing (e.g., -CF3) | Phosphinous Acid (P(III)) | Stabilization of the P(III) form. | researchgate.netmdpi.com |
| Electron-Donating | Phosphine Oxide (P(V)) | Dominance of the more stable pentavalent form. | researchgate.net |
| Bulky Electron-Withdrawing | Phosphine Oxide (P(V)) | Steric hindrance destabilizes the phosphinous acid. | researchgate.net |
Catalytic Applications of 4 Trifluoromethyl Phenyl Phosphane in Transition Metal Chemistry
Palladium-Catalyzed Cross-Coupling Reactions
In palladium catalysis, the electronic character of phosphine (B1218219) ligands is paramount. Ligands can modulate the electron density at the metal center, thereby affecting critical steps in the catalytic cycle such as oxidative addition and reductive elimination. While electron-rich phosphines are widely used to promote oxidative addition, electron-deficient ligands like [4-(Trifluoromethyl)phenyl]phosphane play a crucial role, primarily by facilitating the reductive elimination step, which is often the rate-limiting part of the cycle.
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, benefits from the application of this compound, particularly in reactions involving challenging substrates. The ligand's electron-withdrawing character can influence regioselectivity and promote the coupling of specific classes of compounds.
For instance, in the Suzuki-Miyaura coupling of heteroaryl halides, ligand choice can be critical in determining the site of reaction. A study on the coupling of 3,5-dichloropyridazine (B104411) found that using tris[4-(trifluoromethyl)phenyl]phosphine as the ligand resulted in an anomalous coupling at the C5 position, a different outcome compared to reactions using more conventional ligands like Xantphos. rsc.orgnih.gov This highlights the ligand's ability to steer the reaction toward less common isomers.
Furthermore, the ligand has proven effective in the coupling of a variety of sp²-hybridized electrophiles. In a study focused on the synthesis of polysubstituted pyrans, tris[4-(trifluoromethyl)phenyl]phosphine was employed in the palladium-catalyzed coupling of a dihydropyranyl boronate with a range of aryl and heteroaryl bromides. The reaction successfully coupled substrates bearing both electron-donating and electron-withdrawing groups, demonstrating the versatility of the catalyst system. ualberta.ca
Table 1: Suzuki-Miyaura Coupling of Dihydropyranyl Boronate with Various Electrophiles Using a Pd/Tris[4-(trifluoromethyl)phenyl]phosphine Catalyst ualberta.ca Data derived from a study on the synthesis of polysubstituted pyrans.
| Electrophile | Product Yield (%) |
| 4-Bromobenzonitrile | 81 |
| 4-Bromoanisole | 71 |
| 1-Bromo-3,5-dimethylbenzene | 74 |
| 2-Bromonaphthalene | 81 |
| 2-Bromothiophene (B119243) | 65 |
| 3-Bromopyridine (B30812) | 57 |
The Heck reaction, which forms a substituted alkene from an aryl halide and an alkene, and the Stille reaction, coupling an organotin compound with an sp²-hybridized halide, are also significantly influenced by the electronic nature of the phosphine ligand.
In a palladium/norbornene-catalyzed cascade reaction involving an ortho-amination followed by an ipso-Heck cyclization, the choice of ligand was critical for optimizing yields with certain substrates. While an electron-rich phosphine was optimal for most substrates, the study noted that for highly electron-poor nitro-substituted aryl iodides, switching to the electron-deficient tris[4-(trifluoromethyl)phenyl]phosphine increased the yield of the desired indole (B1671886) product. nih.gov
A separate study on a tandem Heck-Suzuki reaction to produce kinase inhibitors utilized a catalyst system of Pd₂(dba)₃ and tris[4-(trifluoromethyl)phenyl]phosphine. This system proved effective for coupling an indole-alkynyl substrate with a variety of arylboronic acids, achieving high yields across a range of functional groups. researchgate.net
Table 2: Tandem Heck-Suzuki Reaction of Indole-alkynyl Substrate with Arylboronic Acids researchgate.net Selected data from a study developing a route to kinase inhibitors.
| Arylboronic Acid | Product Yield (%) |
| 4-Methoxyphenylboronic acid | 95 |
| 4-Chlorophenylboronic acid | 92 |
| (4-(Benzyloxy)phenyl)boronic acid | 93 |
| (4-(tert-Butyl)phenyl)boronic acid | 94 |
| (5-Acetylthiophen-2-yl)boronic acid | 89 |
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Typically, this reaction is catalyzed by palladium complexes bearing bulky, electron-rich phosphine ligands that accelerate the oxidative addition of the aryl halide. However, the use of electron-deficient ligands like this compound can be advantageous by promoting the reductive elimination step, which is often rate-limiting, especially in the formation of C-N bonds with less nucleophilic amines or in C-O bond formation.
The use of this compound in palladium-catalyzed cross-coupling reactions enables the successful transformation of a diverse range of substrates under specific conditions. Its utility is particularly noted where the electron-deficient character of the ligand can overcome specific challenges.
Substrate Scope:
Aryl Halides: Both electron-rich and electron-poor aryl halides (bromides and iodides) have been shown to be effective coupling partners. In Heck-type reactions, particularly challenging electron-poor substrates, such as nitro-substituted aryl iodides, show improved yields with this ligand. nih.gov In Suzuki-Miyaura couplings, a range of substituted aryl bromides, including those with nitrile, methoxy, and alkyl groups, are well-tolerated. ualberta.ca
Heteroaryl Halides: Heterocyclic substrates, which can sometimes poison catalysts, have been successfully coupled. Examples include 2-bromothiophene and 3-bromopyridine in Suzuki-Miyaura reactions. ualberta.ca The ligand has also been noted to influence the regioselectivity of coupling with dichloropyridazine. rsc.orgnih.gov
Boronic Acids: A variety of arylboronic acids with diverse electronic properties, from methoxy- to chloro-substituted phenylboronic acids, have been used effectively in tandem Heck-Suzuki reactions. researchgate.net
Alkenes and Alkynes: In Heck reactions, the ligand facilitates the coupling of internal alkynes tethered to an indole core. researchgate.net
Reaction Conditions: The conditions for reactions utilizing this ligand are typical for palladium-catalyzed couplings, but the ligand-to-metal ratio can be important.
Catalyst: Palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with the phosphane ligand.
Ligand Ratio: A palladium-to-phosphine ratio of 1:4 is often employed to ensure reproducibility and suppress off-cycle reactivity. nih.govresearchgate.net
Base: Carbonate bases, such as cesium carbonate (Cs₂CO₃), are frequently used. nih.govresearchgate.net
Solvent: Aprotic polar solvents like 1,4-dioxane (B91453) or toluene (B28343) are typical choices. nih.govresearchgate.net
Temperature: Reactions are generally conducted at elevated temperatures, often ranging from 80 °C to 120 °C. nih.gov
Other Metal-Catalyzed Hydrogenation and Hydrofunctionalization Reactions
Beyond palladium catalysis, this compound and its derivatives serve as ligands in reactions catalyzed by other transition metals, such as rhodium and ruthenium.
Asymmetric hydrogenation is a critical transformation for the synthesis of chiral molecules, heavily relying on the design of chiral phosphine ligands to induce enantioselectivity. The electronic properties of these ligands are crucial for catalytic activity and selectivity. While numerous chiral phosphine ligands have been developed for rhodium- and ruthenium-catalyzed hydrogenations, specific applications of chiral derivatives of this compound are not prominently featured in the reviewed scientific literature.
However, the principles of ligand design in this field suggest the potential role of electron-withdrawing substituents like the trifluoromethyl group. Such groups can influence the electronic environment of the metal center, which in turn affects substrate binding and the subsequent hydride transfer steps that determine the stereochemical outcome of the reaction. While achiral tris[4-(trifluoromethyl)phenyl]phosphine has been used as an ancillary ligand in the synthesis of chiral nanoclusters for asymmetric catalysis, the development and application of a P-chiral or backbone-chiral version of this specific phosphane for asymmetric hydrogenation remains a specialized area of research. smu.edu
Hydroformylation Processes
In rhodium-catalyzed hydroformylation, the choice of phosphine ligand is critical for controlling both the rate and the regioselectivity of the reaction (the ratio of linear to branched aldehyde products). The electronic nature of the ligand directly affects the key steps of the catalytic cycle. For instance, ligands with strong π-accepting capabilities, such as those bearing trifluoromethyl groups, can lower the energy barrier for the crucial olefin insertion step. mdpi.com
While specific industrial applications detailing the performance of tristhis compound are not broadly published, its properties are analogous to other electron-deficient phosphines used to modulate catalyst performance. Research on rhodium catalysts supported by phosphine-functionalized materials for gas-phase hydroformylation has demonstrated the influence of ligand electronics on catalyst activity and stability. For example, in the hydroformylation of ethylene, tethered phosphine ligands on a silica (B1680970) support showed that the ligand structure is crucial for preventing catalyst deactivation. mdpi.com The use of π-accepting ligands is known to favor the formation of the linear aldehyde, which is often the desired product in industrial settings. mdpi.com The table below summarizes typical conditions and outcomes for rhodium-phosphine catalyzed hydroformylation of various olefins, illustrating the general parameters of such processes.
| Olefin | Catalyst System | Temperature (°C) | Pressure (bar) | Selectivity (linear:branched) | Reference |
|---|---|---|---|---|---|
| 1-Octene | Rh/phosphine ligand | 100 | 10-50 | Varies with ligand | researchgate.net |
| Styrene | Rh/phosphite ligand | 60 | 20 | Branched favored | mdpi.com |
| Ethylene | Rh/tethered-phosphine | 120 | 10 | High activity (TOF up to 55 h-1) | mdpi.com |
Hydroamination and Hydroalkoxylation Reactions
Hydroamination and hydroalkoxylation reactions, which involve the addition of N-H or O-H bonds across a carbon-carbon multiple bond, are powerful, atom-economical methods for synthesizing amines and ethers. Transition metal catalysts, particularly those based on palladium and gold, are often employed, and the ligand plays a pivotal role. acs.orgresearchgate.net Electron-deficient phosphine ligands like this compound can enhance the catalytic activity of the metal center by increasing its Lewis acidity, thereby facilitating the activation of the alkyne or alkene substrate.
For example, in the gold-catalyzed hydroamination of phenylacetylene, cationic gold(I) complexes generated in situ are highly active. researchgate.net The performance of these catalysts is heavily dependent on the electronic properties of the ancillary phosphine ligand. Similarly, palladium-catalyzed intermolecular hydroamination of alkynes has been studied, where pincer-type phosphine ligands create a specific coordination environment that influences reactivity. acs.org While studies may not exclusively use this compound, the principles of using electron-withdrawing groups on substrates, such as 4-trifluoromethyl-aniline, have been explored, demonstrating high reactivity. acs.org
Recent advancements include visible-light-promoted Markovnikov hydroalkoxylation of α-trifluoromethyl alkenes, which proceeds without an external photocatalyst, highlighting the reactivity of trifluoromethyl-containing substrates. nih.gov A cooperative dual catalytic system involving a phosphine and a photoredox catalyst has also been developed for the anti-Markovnikov hydroamination of unactivated olefins with N-H azoles. nih.gov
| Substrates | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetylene + Aniline | Pd(II)-Anthraphos complex | 70 °C, 20 h, THF | Markovnikov imine | 94% | acs.org |
| Phenylacetylene + Aniline | NHC-Au(I) complex / AgSbF6 | Acetonitrile | Markovnikov imine | Quantitative | frontiersin.org |
| Unactivated Olefins + N-H Azoles | Phosphine / Photoredox catalyst | Visible light | Anti-Markovnikov amine | High | nih.gov |
| α-Trifluoromethyl Alkenes + 1,2-Diketones | Visible light, Et3N | Mild conditions | Trifluoromethylated enol ethers | Moderate to excellent | nih.gov |
Phosphine-Catalyzed Organic Transformations (Metal-Free Systems)
In metal-free catalysis, tertiary phosphines can act as potent nucleophilic catalysts. nih.govacs.org The catalytic cycle typically begins with the nucleophilic addition of the phosphine to an electron-deficient unsaturated substrate, such as an activated alkene, alkyne, or allene. This process generates a reactive zwitterionic intermediate, which then participates in a variety of subsequent transformations. escholarship.org
Nucleophilic Phosphine Catalysis of Unsaturated Substrates
The nucleophilic addition of a phosphine to an electron-deficient alkene creates a phosphonium (B103445) enolate zwitterion. nih.gov This intermediate can act as a Brønsted base, a nucleophile, or a latent electrophile, depending on the reaction partners. nih.govescholarship.org Similarly, addition to allenes or alkynes generates corresponding vinylphosphonium or other zwitterionic species. acs.orgescholarship.org
The electronic properties of the phosphine catalyst are crucial. While a higher nucleophilicity (associated with electron-donating groups) facilitates the initial addition, electron-withdrawing groups, such as the trifluoromethyl group in this compound, can play a significant role in modulating the reactivity of the subsequent intermediates. These groups can stabilize anionic character in the zwitterion and influence the equilibrium between different intermediate forms, thereby directing the reaction pathway. nih.gov For instance, phosphine catalysis has been effectively used in reactions involving β-fluoroalkyl α,β-enones. nih.gov
Annulation and Cycloaddition Reactions
The zwitterionic intermediates generated via nucleophilic phosphine catalysis are highly valuable in the construction of cyclic molecules through annulation and cycloaddition reactions. nih.govacs.org These reactions provide efficient routes to a wide variety of carbo- and heterocycles. nih.gov
A prominent example is the phosphine-catalyzed [3+2] cycloaddition. In one case, the reaction between allenoates and trifluoromethylketones, catalyzed by triphenylphosphine (B44618), yields dihydrofurans with excellent regioselectivity. researchgate.net In another, the reaction of α-diazoacetates with β-trifluoromethyl enones produces multisubstituted 4-(trifluoromethyl)pyrazolines. nih.govacs.org
Phosphine-catalyzed [4+2] annulations are also a powerful tool for synthesizing six-membered rings. A notable study demonstrated that the regioselectivity of the [4+2] annulation between α-alkylallenoates and arylidenemalononitriles could be completely inverted by switching the phosphine catalyst. nih.gov A highly nucleophilic phosphine (HMPT) led to one regioisomer, while a less nucleophilic, more electron-poor triarylphosphine (tris(p-chlorophenyl)phosphine) led to the opposite regioisomer in excellent yield. nih.gov This switch is attributed to a change in the equilibrium between the phosphonium dienolate and a vinylogous phosphonium ylide intermediate. nih.gov This finding underscores the potential of electronically-tuned phosphines like this compound to control reaction pathways in cycloadditions.
| Reaction Type | Substrates | Phosphine Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Allenoates + Trifluoromethylketones | PPh3 | Dihydrofurans | Good | researchgate.net |
| [3+2] Cycloaddition | α-Diazoacetates + β-Trifluoromethyl enones | Generic Phosphine | 4-(Trifluoromethyl)pyrazolines | - | nih.gov |
| [4+2] Annulation | α-Methylallenoate + Arylidenemalononitriles | Tris(p-chlorophenyl)phosphine | 4,4-Dicyanocyclohexene | >90% | nih.gov |
| [5+1] Annulation | β′-Acetoxy allenoates + 1,5-Dinucleophiles | PPh3 | Tetrahydroquinolines | Good to high | rsc.org |
Mechanistic Insights into Catalytic Cycles
Understanding the fundamental steps of a catalytic cycle is essential for optimizing existing reactions and designing new catalysts. For many transition-metal-catalyzed processes, the cycle is composed of elementary steps such as oxidative addition and reductive elimination. wikipedia.org The electronic and steric properties of ligands coordinated to the metal center profoundly impact the kinetics and thermodynamics of these steps.
Elucidation of Oxidative Addition and Reductive Elimination Steps
Oxidative addition is a reaction where a metal complex with a vacant coordination site inserts into a covalent bond (e.g., C-X, H-H), leading to an increase in both the coordination number and the formal oxidation state of the metal. wikipedia.org Reductive elimination is the microscopic reverse, where two cis-disposed ligands on the metal center are coupled and eliminated from the coordination sphere, reducing the metal's oxidation state. wikipedia.orgumb.edu
The electronic nature of phosphine ligands is a key determinant of the rates of these processes. Electron-donating phosphines increase the electron density on the metal, which generally favors the oxidative addition step and disfavors reductive elimination. Conversely, electron-withdrawing phosphines, such as this compound, decrease the electron density on the metal. This makes the metal center more electrophilic, which can hinder oxidative addition but significantly promote the crucial product-forming reductive elimination step.
Detailed mechanistic studies on aryl-CF₃ bond-forming reductive elimination from Pd(IV) complexes have provided significant insights. nih.gov These studies, combining experimental kinetics and DFT calculations, revealed that the reaction proceeds through the dissociation of a ligand to form a five-coordinate intermediate, followed by C-CF₃ coupling. The rate of this reductive elimination is sensitive to the electronic nature of the ligands. For instance, electron-donating groups on the aryl ligand were found to accelerate the reductive elimination from the Pd(IV) center. nih.gov By extension, electron-withdrawing phosphine ligands would be expected to make the metal center more electron-poor, thereby facilitating the reductive elimination of the coupled product. This is a critical design element for catalytic cycles that may otherwise be limited by a slow reductive elimination step, such as in many cross-coupling reactions. wikipedia.org
Theoretical and Computational Investigations of 4 Trifluoromethyl Phenyl Phosphane and Its Complexes
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a primary method for analyzing the structure-property relationships of chemical compounds. researchgate.net It allows for the prediction and explanation of molecular properties by calculating the electron density of a system. researchgate.netlibretexts.org For organophosphorus compounds, DFT calculations provide reliable data on geometries, energies, reaction mechanisms, and spectroscopic properties. libretexts.orgelsevierpure.com
The electronic and optical properties of molecules are largely governed by the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEg), is a critical descriptor of molecular stability and reactivity. researchgate.netbhu.ac.in A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.org
The electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the electronic properties of the phenylphosphane moiety. This group tends to stabilize the LUMO level, making the phosphine (B1218219) a better π-acceptor. libretexts.orgumb.edu In phosphine ligands, π-acidity arises from the overlap of filled metal orbitals with the P-C σ* anti-bonding orbitals, which act as the LUMO. libretexts.orgwikipedia.org More electronegative substituents on the phosphorus atom lower the energy of these σ* orbitals, making them better electron acceptors. umb.edu
Table 1: Calculated Frontier Orbital Energies and Reactivity Descriptors for Illustrative Donor-Acceptor Compounds Data for compounds related to the target molecule, illustrating the impact of fluorinated groups.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 5CzCF₃ | -5.64 | -1.61 | 4.03 |
| 5CzOCF₃ | -5.73 | -1.41 | 4.32 |
| 5CzSCF₃ | -5.66 | -1.63 | 4.03 |
| 5CzSF₅ | -5.65 | -1.80 | 3.85 |
Source: Adapted from computational studies on donor-acceptor TADF emitters. semanticscholar.org
These global reactivity descriptors are crucial for predicting the chemical behavior of molecules. bhu.ac.in
The bonding in metal-phosphine complexes consists of two main components: a σ-donation from the phosphorus lone pair to an empty metal d-orbital and a π-backdonation from a filled metal orbital to the empty σ* orbitals of the P-R bonds. libretexts.orgumb.eduwikipedia.org The trifluoromethyl group on the phenyl ring enhances the π-acceptor (or π-acid) character of the phosphine ligand. libretexts.orgumb.edu
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, which translates wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.deq-chem.com This analysis reveals the hybridization of atomic orbitals and the nature of bonding interactions. uni-muenchen.deq-chem.com For instance, in phosphine selenides, the 1JP–Se coupling constant is used to quantify the donor strength of the phosphine, which is influenced by the electrostatic and inductive effects of its substituents. nih.gov Anionic phosphines containing a trifluoroborate group, for example, show significantly increased electron-donating ability compared to neutral analogues. nih.gov
Conformational Analysis and Steric Profiles
The steric and conformational properties of phosphine ligands are critical to their function in catalysis, influencing both the stability and reactivity of their metal complexes. libretexts.orgnumberanalytics.com The spatial arrangement of the aryl groups in triarylphosphines, often described as a propeller-like conformation, is determined by a delicate balance of intramolecular non-bonded interactions. rsc.org
Computational models have been developed to predict the preferred conformation of phosphine ligands in metal complexes by analyzing steric interactions. rsc.org These models often consider nadir energy planes to evaluate the steric hindrance between the phenyl rings of the phosphine and the other ligands coordinated to the metal center. rsc.orgrsc.org The orientation of the phenyl rings aims to minimize steric strain, though attractive C-H/π interactions also play a significant role in stabilizing certain conformations. nih.gov
For sterically crowded phosphines, such as those with ortho-substituents, conformational changes are necessary to accommodate coordination to a metal center. nih.gov For example, uncoordinated tris(ortho-substituted-phenyl)phosphines often adopt an exo3 conformation, where all substituents are on one side of the phosphine. Upon coordination, they may switch to an exo2 (B3123135) conformation to reduce steric pressure. nih.gov The steric profile of a ligand can be quantified using parameters like the Tolman cone angle, although for conformationally flexible ligands, this can be influenced by the specific ligand environment in the crystal structure. researchgate.net
Table 2: Structural Parameters for a Representative Palladium(II) Diphosphine Complex This table illustrates typical bond lengths and angles in a metal-phosphine complex, showing the geometry around the metal center.
| Parameter | Value |
|---|---|
| Pd–P(1) Bond Length | 2.3311(13) Å |
| Pd–P(2) Bond Length | 2.2742(13) Å |
| P(1)–Pd–P(2) Bond Angle | 100.02(5)° |
| Cl(1)–Pd–Cl(2) Bond Angle | 88.40(5)° |
Source: X-ray crystallographic data for L¹PdCl₂. acs.org
Mechanistic Pathway Elucidation and Transition State Characterization
DFT calculations are instrumental in mapping out the reaction pathways of catalyzed reactions. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed reaction profile. rsc.orgresearchgate.net This allows for the identification of the most likely reaction mechanism from several possibilities. rsc.orgresearchgate.net
Phosphines are essential ligands in a vast number of catalytic cycles. numberanalytics.com In nucleophilic phosphine catalysis, the reaction is typically initiated by the addition of the phosphine to an electrophile, which generates a reactive zwitterionic intermediate. acs.orgnih.gov This intermediate then proceeds through a series of steps to form the final product and regenerate the catalyst. acs.org
For example, DFT has been used to study the mechanism of the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones. rsc.org The calculations revealed a four-step process:
Nucleophilic attack by the phosphine to open the three-membered ring.
Intramolecular Michael addition to form an enolate.
A uni-muenchen.deresearchgate.net-proton transfer to create an ylide.
An intramolecular Wittig reaction to yield the final product. rsc.org
In other systems, such as phosphine-promoted photoredox catalysis, the mechanism can involve radical species. acs.org A plausible pathway involves the formation of a phosphine radical cation, which then adds to an alkyne to initiate a cycloaddition reaction. acs.org Computational modeling helps to confirm the feasibility of these proposed steps and intermediates. researchgate.netresearchgate.net
DFT studies can provide quantitative predictions of these barriers. For instance, in the metal-free dehydropolymerization of phosphine-boranes using a cyclic (alkyl)(amino)carbene, DFT calculations determined the Gibbs free energy of activation for the initial proton abstraction from PhPH₂·BH₃ to be a low 4.9 kcal mol⁻¹. researchgate.net This low barrier is consistent with the reaction proceeding rapidly under mild conditions.
Table 3: Calculated Activation Energy for a Reaction Step This table provides an example of a calculated energy barrier from a DFT study, illustrating its use in kinetic analysis.
| Reaction Step | Catalyst/System | Calculated ΔG‡ (kcal mol⁻¹) |
|---|---|---|
| Initial Deprotonation of PhPH₂·BH₃ | N-phenyl CAAC | 4.9 |
Source: DFT study on the dehydrogenation of phosphine-boranes. researchgate.net
By comparing the calculated energy barriers for competing reaction pathways, chemists can predict and rationalize the chemoselectivity of a reaction. rsc.org This predictive power is invaluable for designing new catalysts and optimizing reaction conditions.
Q & A
Q. What are the recommended synthetic routes for preparing [4-(Trifluoromethyl)phenyl]phosphane, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via Grignard or organolithium reagent routes. For example:
- Grignard Approach : React phosphorus trichloride (PCl₃) with 4-(trifluoromethyl)phenylmagnesium bromide under inert conditions (e.g., argon). Use a 1:3 molar ratio of PCl₃ to Grignard reagent to favor mono-substitution. Quench with aqueous NH₄Cl and purify via column chromatography (hexane/ethyl acetate) .
- Lithium Reagent Route : Substitute phenyl lithium for Grignard reagents in THF at −78°C, followed by gradual warming to room temperature. Monitor reaction progress via <sup>31</sup>P NMR to detect intermediate phosphine species .
Q. Key Factors :
- Temperature : Lower temperatures (−78°C) reduce side reactions (e.g., oxidation).
- Solvent : Use dry THF or Et₂O to avoid hydrolysis.
- Purification : Air-free techniques are critical due to the compound’s sensitivity.
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- <sup>1</sup>H/<sup>31</sup>P NMR : In CDCl₃, expect aromatic protons at δ 7.67–7.81 ppm (split into multiplets due to CF₃ groups) and a <sup>31</sup>P signal near δ −20 ppm (shift depends on ligand coordination) .
- X-Ray Crystallography : For structural confirmation, grow crystals in CH₂Cl₂/hexane. Use SHELXL for refinement (SHELXTL suite recommended for small-molecule analysis). Key metrics: R-factor < 0.05, CCDC deposition for reproducibility .
Q. What physicochemical properties are critical for handling this compound in experimental workflows?
Methodological Answer: Key properties include:
Q. How does this compound perform as a ligand in palladium-catalyzed cross-coupling reactions?
Methodological Answer: The ligand’s strong σ-donor and weak π-acceptor properties enhance oxidative addition in Pd catalysis. For example:
- Suzuki-Miyaura Reaction : Prepare [PdCl₂(L)₂] (L = this compound) by substituting COD from [Pd(COD)Cl₂]. Use 2 mol% catalyst in THF at 80°C. Yields >80% reported for aryl boronic acid couplings .
- Electronic Effects : The CF₃ group increases ligand hydrophobicity, improving solubility in non-polar solvents but may sterically hinder bulky substrates.
Q. Optimization Tips :
- Ligand-to-Metal Ratio : 2:1 (L:Pd) minimizes Pd black formation.
- Additives : Use Cs₂CO₃ as a base to stabilize the Pd center.
Q. What computational methods are suitable for predicting the electronic effects of this compound in coordination chemistry?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model Pd-P bond strength and frontier molecular orbitals (HOMO/LUMO). Compare with experimental X-ray data for validation .
- NBO Analysis : Quantify charge transfer from phosphorous to metal. The CF₃ group withdraws electron density, reducing Pd→P back-donation .
Case Study :
In trans-[PdCl₂(L)₂], DFT predicts a Pd-P bond length of 2.30 Å (vs. 2.29 Å experimentally) .
Q. How can researchers mitigate challenges in synthesizing air-sensitive this compound derivatives?
Methodological Answer:
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low Yield | Increase PCl₃:Grignard ratio | |
| Phosphine Oxide | Add 1 eq. of Et₃SiH as reductant |
Q. What strategies differentiate this compound from triphenylphosphine in catalytic applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
